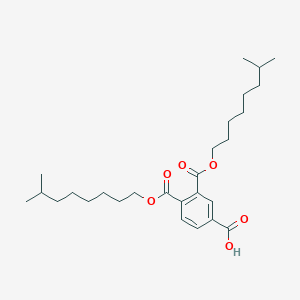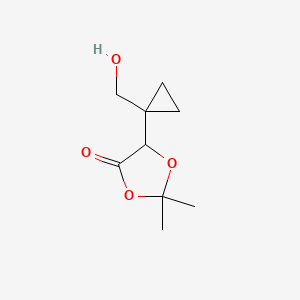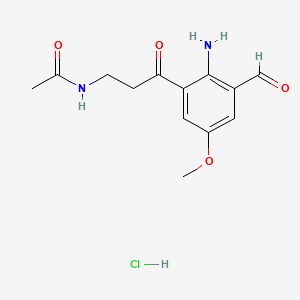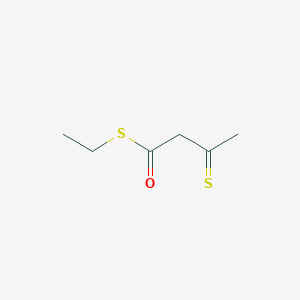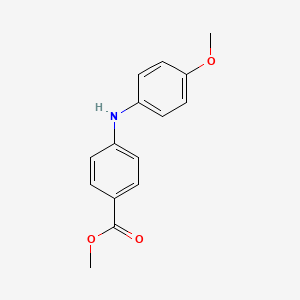
Methyl 4-(4-methoxyanilino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methoxyanilino)benzoate is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an anilino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-(4-methoxyanilino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(4-hydroxyanilino)benzoate.
Reduction: The nitro group in related compounds can be reduced to an amino group, although this specific compound does not contain a nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(4-hydroxyanilino)benzoate
Reduction: Not applicable for this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl 4-(2-methoxyanilino)benzoate
- Methyl 4-(3-methoxyanilino)benzoate
- Methyl 4-(4-ethoxyanilino)benzoate
Comparison: Methyl 4-(4-methoxyanilino)benzoate is unique due to the specific positioning of the methoxy and anilino groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 4-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(17)19-2/h3-10,16H,1-2H3 |
Clave InChI |
ZORXZENCMJKRMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


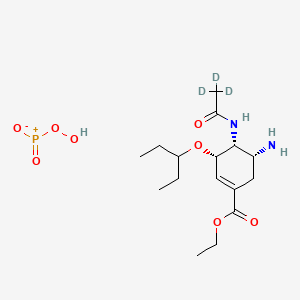
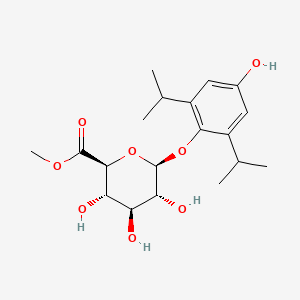
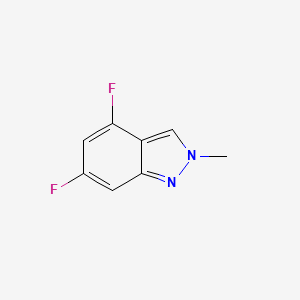
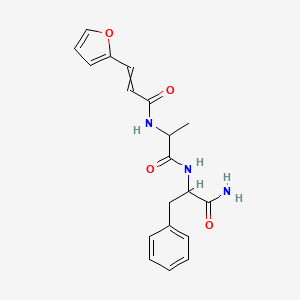
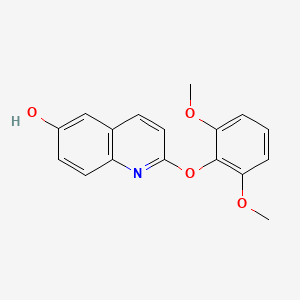
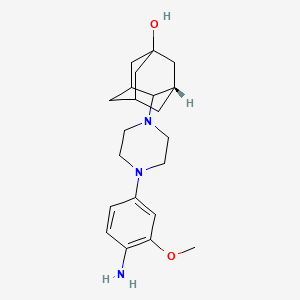
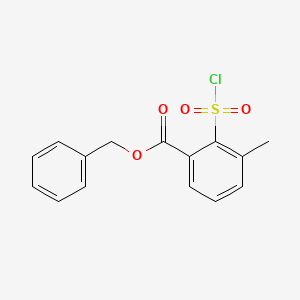
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
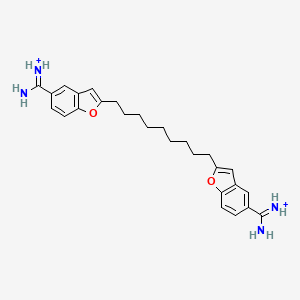
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
